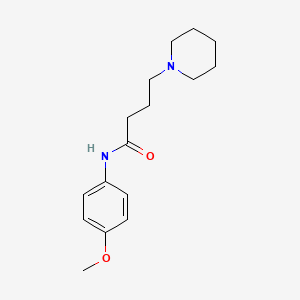
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid and 2-nitrobenzoic acid.
Reduction: Formation of (E)-2-(3,4-dimethoxyphenyl)-3-(2-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-aminophenyl)prop-2-enoic acid
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)prop-2-enoic acid
- (E)-2-(3,4-dimethoxyphenyl)-3-(2-bromophenyl)prop-2-enoic acid
Uniqueness
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93316-94-0 |
|---|---|
Molekularformel |
C17H15NO6 |
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
(E)-2-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO6/c1-23-15-8-7-11(10-16(15)24-2)13(17(19)20)9-12-5-3-4-6-14(12)18(21)22/h3-10H,1-2H3,(H,19,20)/b13-9+ |
InChI-Schlüssel |
OCPAQMFAADQHIT-UKTHLTGXSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
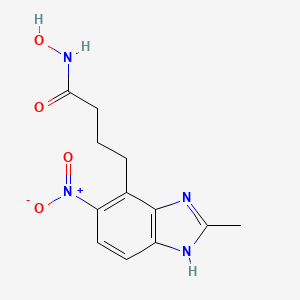
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
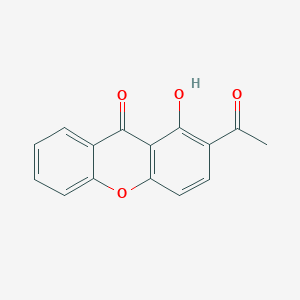
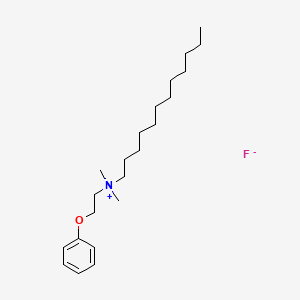
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
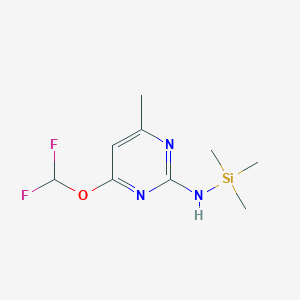
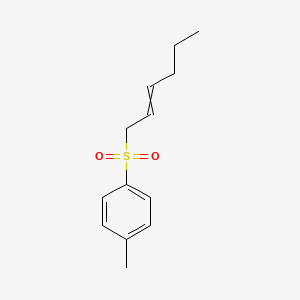
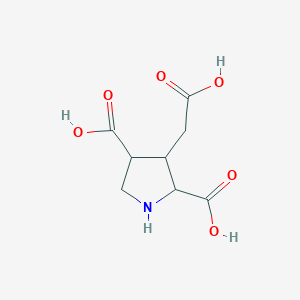
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

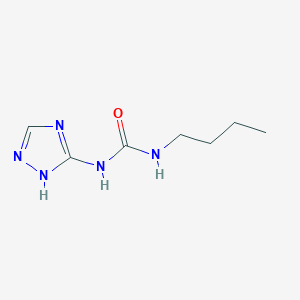
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
